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An In-depth Technical Guide

This technical guide provides a comprehensive overview of the pan-PIM kinase inhibitor,

AZD1208, and its potential applications in solid tumor research. It is intended for researchers,

scientists, and drug development professionals interested in the therapeutic potential of

targeting PIM kinases in oncology. This document details the mechanism of action of

AZD1208, summarizes key preclinical and clinical findings, and provides insights into the

experimental methodologies used to evaluate its efficacy.

Introduction to PIM Kinases and AZD1208
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of

three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that play a crucial

role in regulating cell proliferation, survival, and metabolism.[1][2] Overexpression of PIM

kinases has been observed in a wide range of human cancers, including both hematological

malignancies and solid tumors, making them an attractive target for cancer therapy.[1][2][3]

High PIM1 expression, in particular, is often associated with a poor prognosis.[1]

AZD1208 is a potent, orally available, and highly selective ATP-competitive pan-PIM kinase

inhibitor, effectively inhibiting all three PIM isoforms.[4][5][6] Its development was aimed at

disrupting the oncogenic signaling driven by PIM kinases, thereby inducing cell cycle arrest and

apoptosis in cancer cells.[5][7] While initial clinical trials in solid tumors did not show significant

single-agent efficacy, the preclinical data suggest potential for AZD1208 in combination

therapies.[4][8]
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Mechanism of Action and Signaling Pathways
AZD1208 exerts its anti-cancer effects by inhibiting the phosphorylation of a multitude of

downstream substrates of PIM kinases. This leads to the disruption of several critical signaling

pathways that promote tumor growth and survival.

Key downstream effects of AZD1208 include:

Inhibition of the mTOR pathway: AZD1208 has been shown to reduce the phosphorylation of

key components of the mTOR signaling pathway, including 4E-BP1, p70S6K, and S6.[5][9]

This leads to a suppression of protein translation and a reduction in cell growth.

Modulation of Apoptosis: By inhibiting PIM kinases, AZD1208 prevents the phosphorylation

and inactivation of the pro-apoptotic protein BAD.[5] This promotes apoptosis and

contributes to the cytotoxic effects of the compound.

Cell Cycle Arrest: AZD1208 can induce cell cycle arrest, in part by increasing the expression

of the cell cycle inhibitor p27.[5]

Downregulation of STAT3 Signaling: AZD1208 has been observed to reduce the

phosphorylation of STAT3, a key transcription factor involved in cell proliferation and survival.

[9][10]

The following diagram illustrates the central role of PIM kinases in oncogenic signaling and the

mechanism of action of AZD1208.
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Caption: Simplified signaling pathway of PIM kinases and the inhibitory action of AZD1208.
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Preclinical Efficacy in Solid Tumors
AZD1208 has demonstrated anti-tumor activity in a variety of preclinical solid tumor models,

both in vitro and in vivo.

In Vitro Studies
The cytotoxic and cytostatic effects of AZD1208 have been evaluated in several solid tumor

cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's

potency, vary across different cancer types.

Cell Line Cancer Type IC50 (µM) Reference

93T449 Liposarcoma ~20 (cytotoxic) [9]

SNU-638 Gastric Cancer
Sensitive (dose-

dependent)
[11]

SNU-601 Gastric Cancer Resistant [11]

N87 Gastric Cancer
~40% proliferation

suppression at 10 µM
[11]

MKN45 Gastric Cancer
~40% proliferation

suppression at 10 µM
[11]

PC9, H1975,

HCC4006, HCC827,

11-18

NSCLC (EGFR-

mutant)

Synergistic with

Osimertinib
[10]

Hepatoblastoma cell

lines
Hepatoblastoma Decreased viability [12]

KELLY, SH-SY5Y Neuroblastoma Reduced viability [12]

In Vivo Studies
AZD1208 has also been shown to inhibit tumor growth in xenograft models of solid tumors.
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Xenograft
Model

Cancer Type Treatment
Tumor Growth
Inhibition

Reference

MOLM-16
Acute Myeloid

Leukemia
10 mg/kg/day 89% [5][13]

MOLM-16
Acute Myeloid

Leukemia
30 mg/kg/day Slight regression [5][13]

SNU-638 Gastric Cancer Not specified
Significantly

delayed
[11]

Hepatoblastoma Hepatoblastoma
Combination with

cisplatin

Decreased tumor

growth
[12]

Clinical Evaluation in Solid Tumors
Two Phase I dose-escalation studies of AZD1208 were conducted in patients with advanced

solid tumors and acute myeloid leukemia (AML).[4][8]

In the solid tumor study, 25 patients were treated with AZD1208 at doses ranging from 120 to

800 mg.[4][8] The most common adverse events were gastrointestinal in nature.[4][8] Dose-

limiting toxicities included rash, fatigue, and vomiting.[4][8] Although pharmacodynamic

analyses showed biological activity of AZD1208, there were no clinical responses observed in

patients with solid tumors.[4][8] The development of AZD1208 as a monotherapy was

subsequently terminated.[14]

Experimental Protocols
This section provides a summary of the methodologies used in key preclinical studies of

AZD1208.

Cell Viability and Proliferation Assays
A common method to assess the effect of AZD1208 on cancer cell growth is the MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3916880/
https://ashpublications.org/blood/article/123/6/905/32601/AZD1208-a-potent-and-selective-pan-Pim-kinase
https://pmc.ncbi.nlm.nih.gov/articles/PMC3916880/
https://ashpublications.org/blood/article/123/6/905/32601/AZD1208-a-potent-and-selective-pan-Pim-kinase
https://www.e-crt.org/journal/view.php?number=2876
https://pmc.ncbi.nlm.nih.gov/articles/PMC9332273/
https://www.benchchem.com/product/b612199?utm_src=pdf-body
https://www.researchgate.net/publication/325179070_Phase_I_studies_of_AZD1208_a_proviral_integration_Moloney_virus_kinase_inhibitor_in_solid_and_haematological_cancers
https://pubmed.ncbi.nlm.nih.gov/29765150/
https://www.benchchem.com/product/b612199?utm_src=pdf-body
https://www.researchgate.net/publication/325179070_Phase_I_studies_of_AZD1208_a_proviral_integration_Moloney_virus_kinase_inhibitor_in_solid_and_haematological_cancers
https://pubmed.ncbi.nlm.nih.gov/29765150/
https://www.researchgate.net/publication/325179070_Phase_I_studies_of_AZD1208_a_proviral_integration_Moloney_virus_kinase_inhibitor_in_solid_and_haematological_cancers
https://pubmed.ncbi.nlm.nih.gov/29765150/
https://www.researchgate.net/publication/325179070_Phase_I_studies_of_AZD1208_a_proviral_integration_Moloney_virus_kinase_inhibitor_in_solid_and_haematological_cancers
https://pubmed.ncbi.nlm.nih.gov/29765150/
https://www.benchchem.com/product/b612199?utm_src=pdf-body
https://www.researchgate.net/publication/325179070_Phase_I_studies_of_AZD1208_a_proviral_integration_Moloney_virus_kinase_inhibitor_in_solid_and_haematological_cancers
https://pubmed.ncbi.nlm.nih.gov/29765150/
https://www.benchchem.com/product/b612199?utm_src=pdf-body
https://www.researchgate.net/publication/305669318_Abstract_CT147_Phase_I_studies_of_AZD1208_a_PIM_kinase_inhibitor_in_patients_with_recurrent_or_refractory_acute_myelogenous_leukemia_or_advanced_solid_tumors
https://www.benchchem.com/product/b612199?utm_src=pdf-body
https://www.benchchem.com/product/b612199?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Seed cancer cells in 96-well plates

Treat with varying concentrations of AZD1208

Incubate for a specified time (e.g., 72-120 hours)

Add MTT reagent to each well

Incubate to allow for formazan crystal formation

Add solubilization solution (e.g., DMSO)

Measure absorbance at a specific wavelength (e.g., 570 nm)

Calculate cell viability relative to untreated controls

Click to download full resolution via product page

Caption: General workflow for an MTT-based cell viability assay.

Protocol Summary:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b612199?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and

allowed to adhere overnight.

Treatment: The cells are then treated with a range of concentrations of AZD1208. A vehicle

control (e.g., DMSO) is also included.

Incubation: The plates are incubated for a defined period, typically 72 to 120 hours, to allow

the compound to exert its effects.[10][11]

MTT Addition: Following incubation, MTT solution is added to each well and the plates are

incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial

reductases convert the yellow MTT to purple formazan crystals.

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as

dimethyl sulfoxide (DMSO).

Absorbance Measurement: The absorbance of each well is measured using a microplate

reader at a wavelength of approximately 570 nm.

Data Analysis: Cell viability is calculated as a percentage of the absorbance of the untreated

control cells. IC50 values are then determined from the dose-response curves.

Western Blotting for Phosphoprotein Analysis
Western blotting is a key technique used to assess the phosphorylation status of PIM kinase

substrates and other signaling proteins following treatment with AZD1208.

Protocol Summary:

Cell Lysis: Cancer cells are treated with AZD1208 for a specified time, after which they are

lysed to extract total protein.

Protein Quantification: The protein concentration of the lysates is determined using a

standard method, such as the Bradford or BCA assay.

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium

dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g.,

PVDF or nitrocellulose).

Blocking: The membrane is blocked with a protein-rich solution (e.g., bovine serum albumin

or non-fat milk) to prevent non-specific antibody binding.

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for

the phosphorylated and total forms of the target proteins (e.g., p-BAD, BAD, p-4E-BP1, 4E-

BP1).

Secondary Antibody Incubation: After washing, the membrane is incubated with a

horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary

antibody.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

detection system.

In Vivo Xenograft Studies
Animal models are crucial for evaluating the anti-tumor efficacy of AZD1208 in a more complex

biological system.

Protocol Summary:

Cell Implantation: A specified number of human cancer cells (e.g., MOLM-16, SNU-638) are

subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[5][11]

Tumor Growth: The tumors are allowed to grow to a palpable size.

Treatment: Once the tumors reach a predetermined volume, the mice are randomized into

treatment and control groups. The treatment group receives daily oral doses of AZD1208,

while the control group receives a vehicle control.[5]

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using

calipers.

Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors can be

harvested for pharmacodynamic analysis (e.g., Western blotting) to confirm target
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engagement.

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes of the

treated group to the control group.

Future Directions and Combination Therapies
While AZD1208 has shown limited efficacy as a single agent in solid tumors, its mechanism of

action suggests that it may be more effective in combination with other anti-cancer agents.

Preclinical studies have already shown synergistic effects when AZD1208 is combined with:

Osimertinib (an EGFR inhibitor) in EGFR-mutant non-small cell lung cancer.[10]

Akt inhibitors in gastric cancer.[11][15]

Cisplatin (a chemotherapy agent) in hepatoblastoma.[12]

These findings highlight the potential of PIM kinase inhibition to overcome resistance to other

targeted therapies and chemotherapies. Future research should focus on identifying predictive

biomarkers of response to AZD1208 and rationally designing combination therapies for specific

solid tumor types.

Conclusion
AZD1208 is a potent pan-PIM kinase inhibitor with demonstrated preclinical activity in a range

of solid tumors. Although it has not shown significant single-agent efficacy in clinical trials, its

ability to modulate key oncogenic signaling pathways makes it a valuable tool for cancer

research and a promising candidate for combination therapies. Further investigation into its

synergistic interactions with other anti-cancer drugs is warranted to fully realize the therapeutic

potential of targeting PIM kinases in solid tumors.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b612199?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

